molecular formula C24H34N2O8 B3822118 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3822118
M. Wt: 478.5 g/mol
InChI Key: RBPSTEBUVIISFL-UHFFFAOYSA-N
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Description

2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of isoindole and azacrown ether moieties, making it a subject of interest in both organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with azacrown ethers under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its combination of isoindole and azacrown ether moieties, which confer unique chemical and biological properties. This distinct structure allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-[4-oxo-4-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O8/c27-22(6-3-7-26-23(28)20-4-1-2-5-21(20)24(26)29)25-8-10-30-12-14-32-16-18-34-19-17-33-15-13-31-11-9-25/h1-2,4-5H,3,6-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPSTEBUVIISFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCOCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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